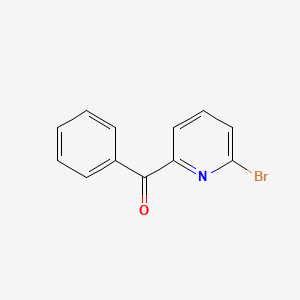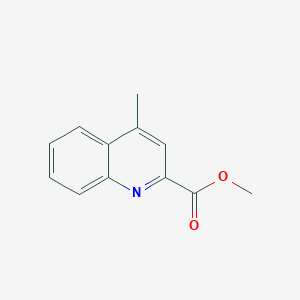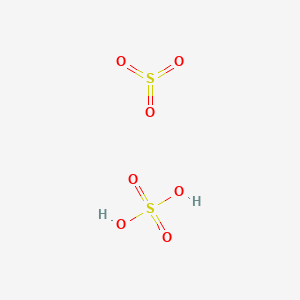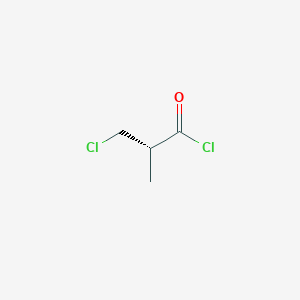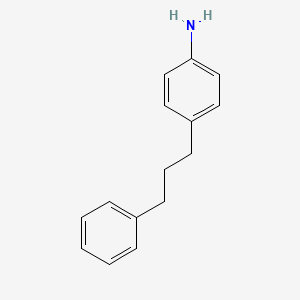
4-(3-Phenylpropyl)aniline
Descripción general
Descripción
4-(3-Phenylpropyl)aniline is an organic compound that has been used in various scientific research . It is a complex molecule that contains a total of 34 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 primary amine (aromatic) .
Molecular Structure Analysis
The molecular structure of 4-(3-Phenylpropyl)aniline is quite complex. It contains a total of 34 bonds, including 17 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 primary amine (aromatic) .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
4-(3-Phenylpropyl)aniline has been used in the synthesis of various organic compounds. For example, Ito et al. (2002) achieved the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s, which can adopt helical structures and exhibit redox properties. This suggests potential applications in materials science, particularly in the development of new polymeric materials (Ito et al., 2002).
Corrosion Inhibition
In the field of materials engineering, derivatives of 4-(3-Phenylpropyl)aniline have been explored as corrosion inhibitors. Daoud et al. (2014) synthesized a compound with inhibitory action on the corrosion of mild steel in acidic environments. This finding is significant for the development of protective coatings in industrial applications (Daoud et al., 2014).
Optical and Electronic Properties
The optical and electronic properties of 4-(3-Phenylpropyl)aniline derivatives have been studied extensively. Shahab et al. (2017) investigated the polarization, excited states, and anisotropy of thermal and electrical conductivity of a derivative in a PVA matrix. Such studies are crucial for the development of new materials for electronic and photonic applications (Shahab et al., 2017).
Electroluminescence Application
In the field of electroluminescence, derivatives of 4-(3-Phenylpropyl)aniline have been used to create highly luminescent materials. For instance, Vezzu et al. (2010) synthesized tetradentate bis-cyclometalated platinum complexes with significant potential for use in organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).
Conductive Polymers
4-(3-Phenylpropyl)aniline is also pivotal in synthesizing conductive polymers. Dias et al. (2006) demonstrated a mild, copper-catalyzed route to produce polyaniline, a conductive polymer, suggesting potential applications in electronics and materials science (Dias et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-(3-Phenylpropyl)aniline is a phenylpropylamine, a class of organic compounds containing a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine Phenylpropylamines often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that phenylpropylamines can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can occur at the benzylic position, which can be resonance stabilized . The compound can react via an SN1 or SN2 pathway, depending on the nature of the halides .
Biochemical Pathways
The compound’s reactions at the benzylic position can influence various biochemical pathways . For instance, the free radical bromination, nucleophilic substitution, and oxidation reactions can lead to the formation of various metabolites, potentially affecting downstream biochemical pathways .
Result of Action
The compound’s reactions at the benzylic position can lead to various changes at the molecular level . For instance, the free radical bromination, nucleophilic substitution, and oxidation reactions can lead to the formation of various metabolites .
Propiedades
IUPAC Name |
4-(3-phenylpropyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHXRITYSLFMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509955 | |
| Record name | 4-(3-Phenylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropyl)aniline | |
CAS RN |
80861-22-9 | |
| Record name | 4-(3-Phenylpropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



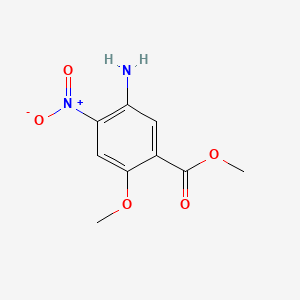
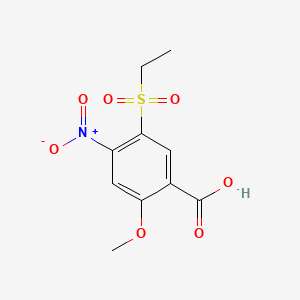
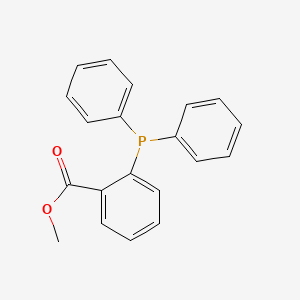
![Diethyl N-{2-chloro-4-[(prop-2-yn-1-yl)amino]benzoyl}-L-glutamate](/img/structure/B3057381.png)
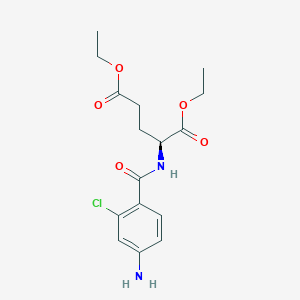
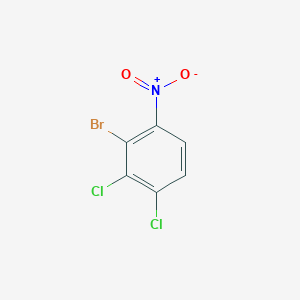
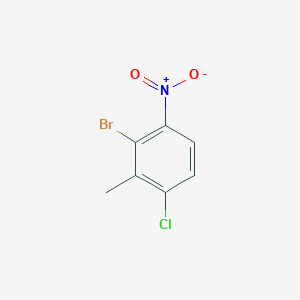

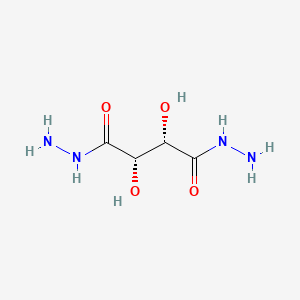
![Diethyl benzo[b]thiophen-3-ylmethylphosphonate](/img/structure/B3057390.png)
